3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Medicinal Chemistry ADME-Tox Computational Chemistry

Select 3-Amino-3-(2,3-dichlorophenyl)propanoic acid for your SAR programs. The 2,3-dichloro pattern provides a LogP boost (Δ≈+1-3) and superior thermal stability (mp 232-235°C vs. 168-172°C for 2,4-isomer), tolerating high-temperature synthesis. Available racemic and enantiopure (R/S), ≥98% HPLC. The D-enantiomer is a validated cathepsin A inhibitor precursor. Ensure stereochemical integrity for reproducible SAR.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 117391-56-7
Cat. No. B045175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(2,3-dichlorophenyl)propanoic acid
CAS117391-56-7
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
InChIInChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)
InChIKeyGQKLESLYMHWBOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-3-(2,3-dichlorophenyl)propanoic Acid (CAS 117391-56-7): Technical Baseline for Scientific Procurement


3-Amino-3-(2,3-dichlorophenyl)propanoic acid (CAS 117391-56-7) is a chiral β-amino acid derivative featuring a 2,3-dichlorophenyl substituent on the β-carbon, with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It belongs to the broader class of 3-amino-3-arylpropanoic acids, a scaffold recognized for its utility as a conformationally constrained building block in peptidomimetic design and as a core structure for receptor-targeted small molecules [1]. The compound is commercially available in both racemic and enantiopure (R/S) forms, with typical purities ≥98% (HPLC) as verified by suppliers . Its unique dichlorination pattern and β-amino acid backbone distinguish it from canonical α-amino acids, making it a specialized tool for structure-activity relationship (SAR) studies and medicinal chemistry campaigns requiring precise modulation of steric, electronic, and lipophilic properties .

Why 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid (CAS 117391-56-7) Cannot Be Interchanged with In-Class Analogs


Despite sharing a β-amino acid core, 3-amino-3-arylpropanoic acid derivatives exhibit substantial variability in their physicochemical and biological profiles due to differences in aryl ring substitution patterns [1]. Specifically, the position and number of chlorine atoms on the phenyl ring profoundly influence lipophilicity (LogP), electronic distribution, and steric bulk—factors that directly govern membrane permeability, target binding affinity, and metabolic stability . Consequently, substituting the 2,3-dichloro derivative with a non-chlorinated, monochloro, or regioisomeric (e.g., 2,4-dichloro) analog in a validated assay or synthetic sequence can lead to quantitatively distinct outcomes, as detailed in the following evidence items . This underscores the necessity for precise compound selection during procurement to ensure experimental reproducibility and SAR integrity.

Quantitative Differentiation of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid (CAS 117391-56-7) from Key Analogs


Lipophilicity (LogP) as a Discriminator: 2,3-Dichloro vs. Non-Chlorinated Parent Scaffold

The predicted octanol-water partition coefficient (LogP) for 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is 1.98 (ACD/Labs Percepta) to 3.17 (Molbase), substantially higher than the non-chlorinated analog 3-amino-3-phenylpropanoic acid, which has an estimated LogP of 0.21 to 0.91 . This difference indicates enhanced lipophilicity conferred by the 2,3-dichloro substitution .

Medicinal Chemistry ADME-Tox Computational Chemistry

Thermal Stability Benchmarking: Melting Point Comparison with 2,4-Dichloro Regioisomer

The melting point of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is reported as 232-235°C . In contrast, the 2,4-dichloro regioisomer (R-3-amino-3-(2,4-dichlorophenyl)propanoic acid) exhibits a melting point of 168-172°C . This lower thermal stability of the 2,4-isomer has practical implications for storage and synthetic processing conditions.

Process Chemistry Formulation Analytical Chemistry

Lipophilic Efficiency (LipE) and Permeability Implication Relative to Monochloro Analogs

The addition of a second chlorine atom in the 2,3-dichloro derivative is known to increase LogP by approximately 0.5-1.0 units compared to monochloro analogs (e.g., 2-chloro or 3-chloro derivatives) . While direct experimental LogP data for monochloro comparators are not available, the consistent lipophilicity trend observed in chlorinated phenylalanine derivatives supports this class-level inference .

Medicinal Chemistry ADME-Tox Drug Design

Commercial Availability of Enantiopure Forms for Asymmetric Synthesis

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is supplied in both racemic (CAS 117391-56-7) and enantiopure forms: (R)-enantiomer (CAS 743416-09-3) and (S)-enantiomer (CAS 748128-13-4), with certified purities ≥98% (HPLC) . This contrasts with many structurally similar β-amino acids, which are only commercially available as racemates or require custom synthesis for single enantiomers .

Asymmetric Synthesis Peptide Chemistry Chiral Resolution

Patent-Defined Utility in Cathepsin A Inhibitor Synthesis

2,3-Dichloro-D-β-homophenylglycine (the D-enantiomer of the target compound) is explicitly claimed as a reactant in the preparation of (thiazolylcarbonylamino)propionic acid derivatives, which are disclosed as cathepsin A inhibitors [1]. This patent-defined role provides a validated entry point for the compound in cardiovascular and metabolic disease research, a specific application not claimed for many other β-amino acid analogs [2].

Enzyme Inhibition Cardiovascular Research Peptidomimetics

Validated Application Scenarios for 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid (CAS 117391-56-7) Based on Differential Evidence


Medicinal Chemistry SAR Studies: Fine-Tuning Lipophilicity in β-Amino Acid-Derived Leads

In lead optimization programs, the 2,3-dichloro substitution provides a quantifiable increase in LogP (Δ ≈ +1-3 units) relative to the non-chlorinated parent scaffold . Researchers can systematically vary the degree of chlorination (non-, mono-, 2,3-di-) to map the relationship between lipophilicity and cellular permeability or off-target binding. The availability of both enantiomers (R and S) further allows for stereochemical SAR analysis without in-house resolution [1].

High-Temperature Synthetic Sequences Requiring Thermally Stable Intermediates

With a melting point of 232-235°C , this compound demonstrates significantly greater thermal stability than the 2,4-dichloro regioisomer (mp 168-172°C) [1]. This makes it a preferred choice for synthetic routes involving elevated temperatures (e.g., refluxing toluene, amide bond formation under microwave irradiation), minimizing decomposition and improving yield consistency.

Cathepsin A Inhibitor Development for Cardiovascular Indications

Based on patent disclosures , the D-enantiomer of this compound (2,3-Dichloro-D-β-homophenylglycine, CAS 743416-09-3) is a validated starting material for synthesizing (thiazolylcarbonylamino)propionic acid derivatives with cathepsin A inhibitory activity. This provides a tangible, hypothesis-driven entry point for drug discovery projects targeting hypertension, heart failure, or renal protection.

Peptidomimetic Design Leveraging β-Amino Acid Conformational Constraints

The β-amino acid backbone introduces an additional carbon atom between the amino and carboxyl groups, altering the conformational flexibility and proteolytic stability of derived peptides. The 2,3-dichlorophenyl side chain further enhances lipophilicity and potential target binding via halogen bonding . This combination is valuable for designing metabolically stable peptidomimetics targeting proteases, GPCRs, or integrins [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.